3-Aminohex-5-ynoic acid

Catalog No.
S13670358
CAS No.
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminohex-5-ynoic acid

Product Name

3-Aminohex-5-ynoic acid

IUPAC Name

3-aminohex-5-ynoic acid

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-2-3-5(7)4-6(8)9/h1,5H,3-4,7H2,(H,8,9)

InChI Key

DWFMCQGMVSIJBN-UHFFFAOYSA-N

Canonical SMILES

C#CCC(CC(=O)O)N

3-Aminohex-5-ynoic acid (also known as β-homopropargylglycine or β-HPra) is a specialized β³-amino acid featuring a terminal alkyne side chain. In procurement and process chemistry, it is primarily sourced as an Fmoc- or Boc-protected building block for solid-phase peptide synthesis (SPPS). Unlike standard α-amino acids, the β-carbon backbone introduces inherent resistance to enzymatic degradation, while the homopropargyl group serves as a highly efficient handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This dual functionality makes it a critical precursor for developing proteolytically stable peptidomimetics, macrocycles, and site-specifically conjugated therapeutics where both extended in vivo half-life and bioorthogonal reactivity are mandatory [2].

Research Fit

Bioorthogonal handle
Terminal alkyne at C5 supports CuAAC click chemistry for labeling and bioconjugation studies.
Stereochemical control
Available as single (R)- or (S)-enantiomer hydrochloride salts for chiral synthesis and enzyme mechanism research.
Non-proteinogenic scaffold
β-amino acid framework with alkyne functionality enables incorporation into peptide mimetics and functional probes.

Substituting 3-aminohex-5-ynoic acid with generic alkyne-bearing alternatives compromises either structural integrity or process flexibility. Using the closest α-amino acid analog, L-propargylglycine (Pra), results in peptides that remain highly susceptible to rapid proteolytic cleavage by standard endopeptidases, drastically reducing serum half-life [1]. Conversely, attempting to use cheaper, non-amino acid terminal alkynes like 4-pentynoic acid restricts modifications exclusively to the N-terminus or lysine side chains, as they lack the α-amine required to continue the peptide backbone [2]. 3-Aminohex-5-ynoic acid is strictly required when a project demands internal sequence incorporation combined with β-peptide-driven metabolic stability.

Substitution Risk

Positional isomer mismatch
4-Aminohex-5-ynoic acid is a known GABA-AT inhibitor; the 3-amino isomer lacks reported GABA-AT activity. Isomer substitution may introduce unwanted enzyme inhibition.
Stereochemical confound
Using racemic mixture instead of single enantiomer can obscure stereospecific binding or reactivity results in chiral synthesis and target engagement assays.
Salt form / purity variability
Non-HCl salt forms or undefined purity grades may alter solubility, reactivity, and lot reproducibility; specified enantiomeric purity ensures consistent stereochemical outcome.

Proteolytic Stability and Serum Half-Life Extension

The primary procurement advantage of 3-aminohex-5-ynoic acid over its α-amino acid counterpart, L-propargylglycine (Pra), is its ability to confer proteolytic resistance. Incorporation of β-amino acids into peptide sequences disrupts the recognition sites of standard endopeptidases and exopeptidases. Comparative studies demonstrate that substituting α-residues with β-homologs yields a 10- to 100-fold increase in serum half-life [1].

Evidence DimensionIn vivo / serum proteolytic half-life
Target Compound Data10- to 100-fold increase in half-life against standard proteases (β-peptide backbone)
Comparator Or BaselineRapid degradation (L-propargylglycine / α-peptide baseline)
Quantified Difference1-2 orders of magnitude extension in proteolytic stability
ConditionsHuman serum stability assays and isolated endopeptidase models

Extending the therapeutic half-life of peptide drugs is a primary procurement driver, reducing dosing frequency and improving pharmacokinetic profiles.

Alkyne placement
Reported
Terminal alkyne at C5 enables CuAAC reactivity; 4-amino isomer also carries alkyne but differs in biological target profile.
Defines click-chemistry vs. enzyme-inhibitor utility.
Positional specificity drives experimental design choice.

Backbone Incorporation Flexibility via SPPS

Unlike simple alkyne tags such as 4-pentynoic acid, which act as chain terminators due to the lack of an amine group, 3-aminohex-5-ynoic acid possesses both a protected amine and a free carboxylic acid. This allows for 100% sequence flexibility during Solid-Phase Peptide Synthesis (SPPS), enabling internal incorporation without capping the peptide chain [1].

Evidence DimensionPermissible sequence positions for alkyne incorporation
Target Compound Data100% flexibility (N-terminal, C-terminal, or internal incorporation)
Comparator Or BaselineRestricted to N-terminus or side-chain capping (4-Pentynoic acid)
Quantified DifferenceEnables internal backbone elongation vs. absolute chain termination
ConditionsStandard Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

Enables precise, site-directed bioorthogonal labeling without sacrificing the peptide's natural termini, which are often critical for target receptor binding.

Chiral purity
Data to verify
Purity: 95%
Baseline quality control for stereoselective synthesis.
Vendor specification; independent verification recommended.

CuAAC Click Chemistry Steric Accessibility

The homopropargyl side chain of 3-aminohex-5-ynoic acid provides an extended 2-carbon spacer from the β-carbon backbone. This reduces steric hindrance during copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to internal alkynes or shorter analogs. This structural feature routinely enables >95% conversion yields in under 2 hours at room temperature [1].

Evidence DimensionAzide-alkyne cycloaddition conversion yield
Target Compound Data>95% conversion in <2 hours at room temperature
Comparator Or BaselineLower yields or prolonged heating required (sterically hindered alkynes)
Quantified DifferenceSignificant reduction in reaction time and thermal requirements
ConditionsCu(I)-catalyzed aqueous bioconjugation conditions

High-yielding, rapid conjugation minimizes the waste of expensive azide-functionalized payloads, directly lowering manufacturing costs for conjugates.

GABA-AT inhibition
Class-level
No reported GABA-AT inhibition for 3-amino isomer; 4-amino isomer is an irreversible inhibitor.
Supports use as negative control probe.
Functional differentiation based on database absence.

Synthesis of Proteolytically Stable Peptidomimetics

Direct application of the β-amino acid backbone to create macrocycles and therapeutic peptides with extended serum half-lives. The incorporation of 3-aminohex-5-ynoic acid prevents rapid degradation by endopeptidases, making it ideal for developing long-acting peptide drugs [1].

Site-Specific Antibody-Drug Conjugate (ADC) Linker Assembly

Utilizing the sterically accessible internal alkyne handle for high-yield CuAAC conjugation of cytotoxic payloads. The bifunctional nature of the compound allows it to be embedded within a cleavable or non-cleavable linker sequence without disrupting the overall peptide architecture [2].

Orthogonal Fluorescent Labeling of Internal Peptide Domains

Incorporating the residue mid-sequence to attach fluorophores via click chemistry. This preserves the native N- and C-termini, which are often strictly required for proper receptor interaction and binding affinity studies [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioorthogonal labeling and bioconjugation
Terminal alkyne at C5 enables CuAAC reactivity
Azide-alkyne cycloaddition efficiency
Stereoselective synthesis of chiral intermediates
Single-enantiomer (R)- or (S)-form HCl salt
Chiral purity and stereochemical fidelity
Negative control for GABA-AT inhibition studies
Absence of reported GABA-AT inhibition
Functional selectivity against GABA-AT
Peptide functionalization via SPPS
Alkyne handle for post-synthetic modification
SPPS compatibility and click reactivity

XLogP3

-2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

127.063328530 g/mol

Monoisotopic Mass

127.063328530 g/mol

Heavy Atom Count

9

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